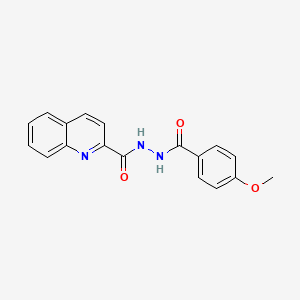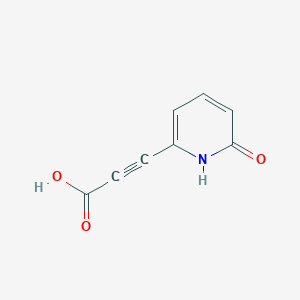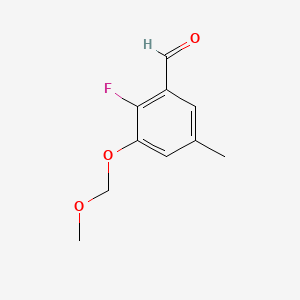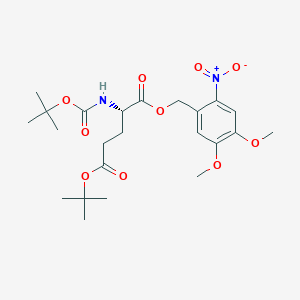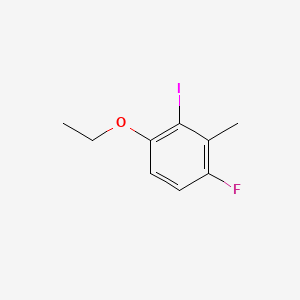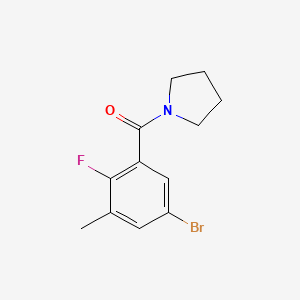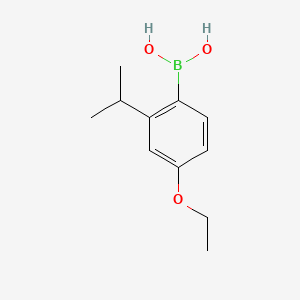
(4-Ethoxy-2-isopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethoxy-2-isopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with ethoxy and isopropyl groups. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-isopropylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of an alkyne or alkene with a borane reagent, followed by oxidation to yield the boronic acid. For example, the hydroboration of 4-ethoxy-2-isopropylphenylacetylene with borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide, can produce this compound .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale hydroboration processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and conditions is tailored to ensure the efficient conversion of starting materials to the desired boronic acid product .
化学反应分析
Types of Reactions
(4-Ethoxy-2-isopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The ethoxy and isopropyl groups on the phenyl ring can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic compounds.
Substitution: Results in various substituted phenyl derivatives.
科学研究应用
(4-Ethoxy-2-isopropylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (4-Ethoxy-2-isopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group acts as a Lewis acid, facilitating the formation of the carbon-carbon bond .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the ethoxy and isopropyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of an ethoxy group, affecting its electronic properties.
4-Isopropylphenylboronic Acid: Similar structure but without the ethoxy group, leading to different reactivity and solubility properties.
Uniqueness
(4-Ethoxy-2-isopropylphenyl)boronic acid is unique due to the combination of its ethoxy and isopropyl substituents, which influence its steric and electronic properties. These substituents can affect the compound’s reactivity, making it suitable for specific applications where other boronic acids may not be as effective .
属性
分子式 |
C11H17BO3 |
|---|---|
分子量 |
208.06 g/mol |
IUPAC 名称 |
(4-ethoxy-2-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-4-15-9-5-6-11(12(13)14)10(7-9)8(2)3/h5-8,13-14H,4H2,1-3H3 |
InChI 键 |
JJZJKQNDDHOKPR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)OCC)C(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


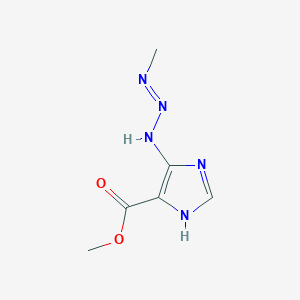

![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
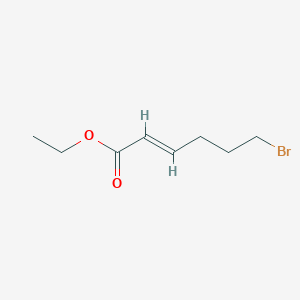
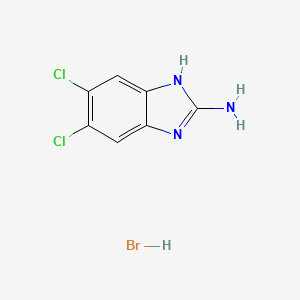
![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)
